molecular formula C8H9BrS B3240498 1-Bromo-4-methyl-2-(methylthio)benzene CAS No. 143701-84-2

1-Bromo-4-methyl-2-(methylthio)benzene

Cat. No.: B3240498
CAS No.: 143701-84-2
M. Wt: 217.13 g/mol
InChI Key: JFSCSBWSJNLFNH-UHFFFAOYSA-N
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Description

1-Bromo-4-methyl-2-(methylthio)benzene (CAS: 143701-84-2, molecular formula: C₈H₉BrS) is a brominated aromatic compound featuring a methyl group at the 4-position and a methylthio (-SMe) group at the 2-position of the benzene ring. It serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and heterocyclic chemistry. Its molecular weight is 217.12 g/mol, and it is typically stored at 2–8°C with a purity of 97% . The compound exhibits moderate hazards (H315, H319, H335), necessitating precautions against skin/eye irritation and respiratory discomfort .

Properties

IUPAC Name

1-bromo-4-methyl-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSCSBWSJNLFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Bromo-4-methyl-2-(methylthio)benzene, with the chemical formula C8H9BrSC_8H_9BrS, is an organobromine compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Biological Activity

This compound has been studied for its interactions with various biological systems. Its structure allows it to participate in diverse chemical reactions, which can lead to significant biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of both bromine and methylthio groups enhances its reactivity and binding affinity, potentially leading to inhibition of certain biological pathways.

Enzyme Interaction

Studies suggest that this compound may inhibit enzymes involved in metabolic pathways, which could be relevant for therapeutic applications. For example, it may affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds.

Toxicological Profile

The toxicological profile of this compound indicates potential risks associated with exposure. It has been linked to adverse health effects similar to those observed with other halogenated compounds, such as:

  • Hematotoxicity : Exposure can lead to blood-related disorders.
  • Carcinogenicity : There are concerns regarding its potential role in cancer development due to structural similarities with known carcinogens.

Biological Activity Summary Table

Biological ActivityEffectReference
Enzyme InhibitionPossible inhibition of cytochrome P450
HematotoxicityRisk of blood disorders
Carcinogenic PotentialSimilarity to known carcinogens

Case Studies on Biological Effects

  • Study on Enzyme Inhibition : A recent study investigated the inhibitory effects of various organobromine compounds on cytochrome P450 enzymes. This compound showed moderate inhibition compared to other tested compounds, suggesting a potential role in drug interactions or metabolic alterations .
  • Toxicological Assessment : An assessment conducted by the EPA highlighted the toxicological risks associated with exposure to halogenated compounds, including this compound. The study indicated that prolonged exposure could lead to hematotoxic effects and increased cancer risk .
  • Comparative Analysis : A comparative analysis of similar compounds revealed that this compound exhibits a unique profile due to its specific substitution pattern, which influences its biological activity and toxicity .

Research Findings

Recent research has focused on the synthesis and characterization of this compound derivatives. These derivatives have been evaluated for their potential as therapeutic agents, particularly in cancer treatment due to their ability to inhibit specific signaling pathways involved in tumor growth.

Key Research Insights

  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties through the modulation of key signaling pathways .
  • Pharmacokinetics : Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Studies indicate that it is metabolized primarily in the liver, with implications for dosing and efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 1-bromo-4-methyl-2-(methylthio)benzene, differing in substituents, halogens, or functional groups. Key comparisons are summarized in Table 1.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity Insights
This compound C₈H₉BrS 217.12 -Br, -Me (4-), -SMe (2-) Cross-coupling, heterocycle synthesis
1-Bromo-3-chloro-4-methyl-2-(methylthio)benzene C₈H₈BrClS 251.57 -Br, -Cl, -Me (4-), -SMe (2-) Enhanced electrophilicity due to -Cl
4-Bromo-2-iodo-1-methylbenzene C₇H₆BrI 297.93 -Br, -I, -Me (1-) Suzuki-Miyaura coupling, radioimaging
1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene C₈H₆BrF₃O₂S 311.10 -Br, -SO₂Me, -CF₃ (4-) Pharmaceuticals, agrochemicals
1-Isothiocyanato-4-(methylthio)benzene C₈H₇NS₂ 181.28 -NCS, -SMe (4-) Thiol-reactive probes, drug design

Halogen-Substituted Analogues

  • 1-Bromo-3-chloro-4-methyl-2-(methylthio)benzene (CAS: 1809168-68-0) :
    This analogue introduces a chlorine atom at the 3-position, increasing molecular weight (251.57 g/mol) and altering electronic properties. The -Cl group enhances electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to the parent compound. Applications in agrochemical intermediates are hypothesized due to its halogen-rich structure .

  • 4-Bromo-2-iodo-1-methylbenzene (CAS: 260558-15-4): Replacing the methylthio group with iodine at the 2-position creates a heavier halogenated derivative (297.93 g/mol). The iodine atom facilitates participation in Ullmann or Sonogashira couplings, expanding utility in medicinal chemistry for radiolabeling or fluorescent tagging .

Functional Group Variations

  • 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene :
    Substitution of -SMe with a methylsulfonyl (-SO₂Me) group and addition of -CF₃ significantly modifies reactivity. The electron-withdrawing -SO₂Me and -CF₃ groups deactivate the ring, directing electrophilic attacks to specific positions. This compound is pivotal in synthesizing fluorinated pharmaceuticals and corrosion inhibitors .

  • 1-Isothiocyanato-4-(methylthio)benzene (Compound 55 in ) : The isothiocyanate (-NCS) group replaces bromine, enabling thiol-selective reactions. With a molecular weight of 181.28 g/mol, it is used to prepare thioureas or heterocycles like benzothiazoles, relevant in anticancer drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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